molecular formula C20H19N7O3 B11227658 4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11227658
M. Wt: 405.4 g/mol
InChI Key: DQKRIDBJNUFDKO-UHFFFAOYSA-N
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Description

4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes and pathways involved in cell proliferation .

Preparation Methods

The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and triazolo[4,3-b]pyridazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and specificity. For example, compounds with different substituents on the pyrazolo[3,4-b]pyridine core may exhibit varying degrees of CDK2 inhibition and cytotoxicity against different cancer cell lines .

Properties

Molecular Formula

C20H19N7O3

Molecular Weight

405.4 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H19N7O3/c1-10-19-13(12-4-5-15(30-3)14(28)8-12)9-18(29)21-20(19)27(24-10)17-7-6-16-23-22-11(2)26(16)25-17/h4-8,13,28H,9H2,1-3H3,(H,21,29)

InChI Key

DQKRIDBJNUFDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC)O)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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